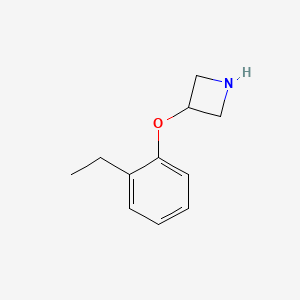

3-(2-Ethylphenoxy)azetidine

Description

BenchChem offers high-quality 3-(2-Ethylphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethylphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGYOWSWKXYISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Ethylphenoxy)azetidine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(2-ethylphenoxy)azetidine, a novel aryloxyazetidine derivative with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes established chemical principles and data from analogous structures to present a detailed projection of its chemical structure, physicochemical properties, a robust synthetic protocol, and prospective applications. The azetidine scaffold is a privileged structure in modern drug development, and this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this unique compound.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in contemporary drug discovery. Their inherent ring strain and three-dimensional structure offer a unique combination of metabolic stability, improved solubility, and conformational rigidity. These properties can lead to enhanced pharmacokinetic profiles and target engagement of drug candidates. Several FDA-approved drugs incorporate the azetidine moiety, underscoring its value in medicinal chemistry. The introduction of an aryloxy substituent at the 3-position of the azetidine ring, as in 3-(2-ethylphenoxy)azetidine, offers a vector for exploring new chemical space and modulating biological activity.

Chemical Structure and Estimated Physicochemical Properties

The chemical structure of 3-(2-ethylphenoxy)azetidine consists of an azetidine ring linked at the 3-position to a 2-ethylphenyl group via an ether linkage.

Chemical Structure:

Based on data from structurally related compounds such as 3-phenoxyazetidine and other substituted aryloxyazetidines, the following physicochemical properties for 3-(2-ethylphenoxy)azetidine are estimated:

| Property | Estimated Value | Source/Justification |

| Molecular Formula | C₁₁H₁₅NO | Based on chemical structure |

| Molecular Weight | 177.24 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow oil | By analogy to similar small molecule ethers |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than related, smaller analogs |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Typical for aryloxy derivatives |

| pKa (of the azetidine nitrogen) | ~8.5 - 9.5 | Similar to other N-unsubstituted azetidines |

| LogP | 2.0 - 3.0 | Estimated based on the presence of the ethyl and phenyl groups, increasing lipophilicity compared to the parent 3-phenoxyazetidine. |

Proposed Synthesis of 3-(2-Ethylphenoxy)azetidine

The synthesis of 3-(2-ethylphenoxy)azetidine can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by deprotection. This method offers high yields and utilizes readily available starting materials.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 3-(2-Ethylphenoxy)azetidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-(2-ethylphenoxy)azetidine

-

Rationale: This step utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and a phenol.[1][2] The nitrogen of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction as a nucleophile.[3][4] Sodium hydride is used as a strong base to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a nucleophilic alkoxide.[5]

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Add a solution of 2-ethylphenol (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-3-(2-ethylphenoxy)azetidine.

-

Step 2: Synthesis of 3-(2-Ethylphenoxy)azetidine (Final Product)

-

Rationale: The Boc protecting group is acid-labile and can be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the free secondary amine.[4]

-

Procedure:

-

Dissolve the purified 1-(tert-butoxycarbonyl)-3-(2-ethylphenoxy)azetidine (1.0 equivalent) in a solution of 4M HCl in 1,4-dioxane or a mixture of TFA and dichloromethane (DCM) (1:1 v/v).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-ethylphenoxy)azetidine. Further purification, if necessary, can be achieved by distillation or chromatography.

-

Spectroscopic Characterization

The identity and purity of the synthesized 3-(2-ethylphenoxy)azetidine would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the azetidine ring. The protons on the azetidine ring will likely appear as multiplets due to complex spin-spin coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the ethyl group, the aromatic ring, and the azetidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the alkyl and aromatic groups, and the N-H bond of the secondary amine.

Potential Applications in Drug Discovery

The 3-(2-ethylphenoxy)azetidine scaffold is a promising starting point for the development of novel therapeutic agents. The azetidine core provides metabolic stability and favorable physicochemical properties, while the 2-ethylphenoxy group can be modified to optimize potency and selectivity for various biological targets. Potential therapeutic areas include:

-

Central Nervous System (CNS) Disorders: The lipophilicity and compact nature of the molecule may facilitate blood-brain barrier penetration, making it a candidate for targeting CNS receptors and enzymes.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate small heterocyclic scaffolds.

-

Inflammatory Diseases: The aryloxyazetidine motif could serve as a core for the development of inhibitors of inflammatory mediators.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 3-(2-ethylphenoxy)azetidine. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, this document serves as a valuable resource for researchers aiming to explore this novel chemical entity. The unique combination of the azetidine scaffold and the 2-ethylphenoxy substituent presents exciting opportunities for the discovery of new drug candidates with improved pharmacological profiles.

References

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P

-

(PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis - ResearchGate. (URL: [Link])

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

- WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google P

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

- US7485754B2 - Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers - Google P

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - ResearchGate. (URL: [Link])

-

Organic CHEMISTRY - TSI Journals. (URL: [Link])

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (URL: [Link])

- US7291729B2 - Process for preparing 3-aryloxy-phenylacetic acid compounds - Google P

-

Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC - NIH. (URL: [Link])

-

Synthesis and Characterizations of New 1,3-Oxazine Derivatives - Journal of The Chemical Society of Pakistan. (URL: [Link])

-

Chemoselective Boc protection of phenols and amino alcohols - ResearchGate. (URL: [Link])

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed. (URL: [Link])

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

-

Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. (URL: [Link])

- WO1989003378A1 - Process for the preparation of aryloxyacetic acid - Google P

-

Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of Arylated Selenoureas - ResearchGate. (URL: [Link])

-

Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF - ResearchGate. (URL: [Link])

-

Williamson Ether Synthesis - YouTube. (URL: [Link])

-

N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers - R&D Chemicals. (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Ethylphenoxy)azetidine

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, ability to serve as a bioisosteric replacement for other cyclic and acyclic moieties, and its role in improving physicochemical properties such as solubility and metabolic stability have led to its incorporation into a wide array of therapeutic agents.[1] The synthesis of substituted azetidines, therefore, remains a topic of intense interest for researchers and drug development professionals. This guide provides a detailed technical overview of the synthesis of a specific derivative, 3-(2-Ethylphenoxy)azetidine, a molecule of interest for constructing novel chemical entities for targeted therapies. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide detailed, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of 3-(2-Ethylphenoxy)azetidine begins with a retrosynthetic analysis. The key disconnection lies at the ether linkage, suggesting two primary strategies for its formation: a nucleophilic substitution approach (Williamson ether synthesis) or a coupling reaction (Mitsunobu reaction). Both strategies necessitate a common precursor: a suitably N-protected 3-hydroxyazetidine.

Caption: Retrosynthetic analysis of 3-(2-Ethylphenoxy)azetidine.

Core Synthetic Strategies

Two robust and widely adopted methods for the synthesis of aryl ethers are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways often depends on the specific substrate, desired reaction conditions, and scalability.

Strategy 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[2][3] This pathway involves the activation of the hydroxyl group on N-protected 3-hydroxyazetidine to create a good leaving group, followed by nucleophilic attack by the 2-ethylphenoxide ion.

Causality Behind Experimental Choices:

-

Nitrogen Protection: The azetidine nitrogen is nucleophilic and would compete with the phenoxide in the alkylation step. Therefore, it must be protected, typically with a tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions of the etherification and can be readily removed under acidic conditions.[4]

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) or tosylate (-OTs) transforms it into an excellent leaving group, facilitating the SN2 displacement. Methanesulfonyl chloride (MsCl) is often preferred due to the smaller size of the resulting mesylate group and ease of handling.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the 2-ethylphenol to its corresponding phenoxide without competing in the substitution reaction. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the phenol, driving the reaction forward.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

-

This precursor can be synthesized via several reported methods, often starting from epichlorohydrin and an appropriate amine.[5][6] A common route involves the reaction of epichlorohydrin with benzylamine, followed by cyclization and subsequent protection and debenzylation.[7]

Step 2: Mesylation of N-Boc-3-hydroxyazetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine, which is often used in the next step without further purification.

Step 3: Ether Formation

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of 2-ethylphenol (1.2 eq.) in DMF dropwise.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq.) in DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(2-ethylphenoxy)azetidine.

Step 4: N-Boc Deprotection

-

Dissolve N-Boc-3-(2-ethylphenoxy)azetidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.[8]

-

Stir the solution at room temperature for 1-3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 3-(2-ethylphenoxy)azetidine.

-

Filter the solid and dry under vacuum to obtain the final product.

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. BOC deprotection [hi.bzchemicals.com]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

3-(2-Ethylphenoxy)azetidine CAS number and IUPAC name

[1][2]

CAS Number: 1269052-48-3 (Hydrochloride Salt) IUPAC Name: 3-(2-Ethylphenoxy)azetidine hydrochloride Chemical Formula: C₁₁H₁₅NO (Free Base) / C₁₁H₁₆ClNO (HCl Salt)

Executive Summary

3-(2-Ethylphenoxy)azetidine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. As a conformationally restricted ether, it serves as a critical scaffold in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs), particularly monoamine receptors (dopamine, serotonin, and norepinephrine transporters).

The azetidine ring offers a distinct advantage over larger saturated heterocycles like pyrrolidine or piperidine by lowering lipophilicity (LogP) and introducing specific vector orientations that enhance ligand-target binding affinity.[1] This guide details the physicochemical profile, synthetic pathways, and experimental protocols for integrating this moiety into drug discovery pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is most commonly supplied and handled as its hydrochloride salt due to the instability and volatility of the free secondary amine.

| Property | Data |

| CAS Number (HCl) | 1269052-48-3 |

| Molecular Weight | 213.70 g/mol (HCl salt); 177.24 g/mol (Free Base) |

| Exact Mass | 177.1154 (Free Base) |

| SMILES | CCc1ccccc1OC2CNC2 |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | Highly soluble in water, DMSO, Methanol |

| pKa (Calculated) | ~9.5 (Secondary amine) |

| LogP (Calculated) | ~1.8 (Free Base) |

Synthetic Pathways[3][7]

The synthesis of 3-(2-Ethylphenoxy)azetidine typically follows a convergent route involving the coupling of a protected azetidine precursor with 2-ethylphenol. The most robust method employs the Mitsunobu reaction, which ensures stereochemical control (if starting with chiral materials) and high yields.

Core Synthetic Workflow (Graphviz)

Caption: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Mechanism

-

Coupling : The reaction between tert-butyl 3-hydroxyazetidine-1-carboxylate and 2-ethylphenol is mediated by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The reaction proceeds via an oxyphosphonium intermediate, activating the hydroxyl group for nucleophilic attack by the phenol.

-

Deprotection : The tert-butoxycarbonyl (Boc) group is cleaved using anhydrous hydrogen chloride in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane. The HCl method is preferred to directly yield the stable hydrochloride salt.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Utility

In drug design, the 3-phenoxyazetidine moiety acts as a bioisostere for 3-phenoxypyrrolidine or 4-phenoxypiperidine. The contraction to a 4-membered ring introduces:

-

Reduced Lipophilicity : Azetidines generally lower the cLogP compared to their 5- and 6-membered counterparts, improving metabolic stability and solubility.

-

Vector Rigidity : The bond angles in the azetidine ring (~90°) create a distinct exit vector for the phenoxy group, often locking the pharmacophore into a bioactive conformation that reduces the entropy penalty upon binding.

Structure-Activity Relationship (SAR) Logic

Caption: Pharmacophoric mapping of the 3-(2-ethylphenoxy)azetidine scaffold in receptor binding.

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-(2-ethylphenoxy)azetidine

Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 2-Ethylphenol (1.1 eq), PPh₃ (1.2 eq), DIAD (1.2 eq), THF (anhydrous).

-

Preparation : Dissolve N-Boc-3-hydroxyazetidine and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Addition : Add 2-ethylphenol. Then, add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup : Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

-

Purification : Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the protected intermediate as a clear oil.

Protocol B: Deprotection to Hydrochloride Salt

Reagents: 4M HCl in Dioxane.

-

Dissolution : Dissolve the N-Boc intermediate in a minimal amount of dichloromethane or dioxane.

-

Cleavage : Add 4M HCl in dioxane (5-10 equivalents) at 0°C. Stir at room temperature for 2–4 hours.

-

Isolation : The product typically precipitates as a white solid. Dilute with diethyl ether to maximize precipitation.

-

Filtration : Filter the solid under argon (hygroscopic). Wash with dry ether.

-

Drying : Dry under high vacuum to yield 3-(2-Ethylphenoxy)azetidine hydrochloride .

Safety & Handling

-

Hazards : The compound is an amine hydrochloride. It acts as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

-

Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). The salt is hygroscopic; keep tightly sealed.

-

Disposal : Dispose of as hazardous chemical waste containing nitrogenous heterocycles.

References

-

Sigma-Aldrich . Azetidine and Derivatives Product Page. Retrieved from (General Azetidine Reference).

-

PubChem . Compound Summary: 3-(2-Ethylphenoxy)azetidine hydrochloride.[2][3][4][5][6] Retrieved from .

-

ECHEMI . Product Database: 3-(2-ethylphenoxy)azetidine hydrochloride (CAS 1269052-48-3).[2][3][5][6] Retrieved from .

-

National Institutes of Health (NIH) . Azetidines in Medicinal Chemistry: Emerging Applications. PubMed Central. Retrieved from .

Spectroscopic Characterization of 3-(2-Ethylphenoxy)azetidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of the novel compound 3-(2-Ethylphenoxy)azetidine. In the absence of published experimental data, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for each technique are provided to serve as a robust starting point for researchers. This guide is intended to be a foundational resource for the synthesis and characterization of 3-(2-Ethylphenoxy)azetidine and similar derivatives, facilitating future research and development.

Introduction

Azetidine derivatives are a significant class of saturated nitrogen-containing four-membered heterocycles that have garnered considerable attention in medicinal chemistry.[1] The strained azetidine ring often imparts unique conformational properties and can serve as a valuable scaffold in the design of novel therapeutic agents. The introduction of a phenoxy substituent, particularly one with alkylation on the aromatic ring, can modulate the compound's lipophilicity, metabolic stability, and target-binding interactions. 3-(2-Ethylphenoxy)azetidine represents a novel structure with potential applications in drug discovery, and its thorough characterization is paramount for understanding its chemical behavior and biological activity.

Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation and purity assessment of novel chemical entities. This guide provides an in-depth analysis of the predicted spectroscopic data for 3-(2-Ethylphenoxy)azetidine, offering a detailed rationale based on the electronic and steric effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 3-(2-Ethylphenoxy)azetidine are based on the known chemical shifts of azetidines and substituted phenyl ethers.[2][3]

Predicted ¹H NMR Data

The predicted proton NMR spectrum of 3-(2-Ethylphenoxy)azetidine in CDCl₃ is expected to show distinct signals for the azetidine ring protons, the ethyl group, and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15-7.25 | m | 2H | Ar-H | Aromatic protons ortho and para to the ethyl group. |

| ~6.85-6.95 | m | 2H | Ar-H | Aromatic protons ortho and para to the oxygen atom. |

| ~4.80-4.90 | p | 1H | O-CH (azetidine) | The proton on the carbon bearing the phenoxy group is expected to be significantly deshielded by the adjacent oxygen atom. |

| ~4.00-4.10 | t | 2H | CH₂ (azetidine, axial) | The axial protons on the carbons adjacent to the nitrogen are deshielded by the nitrogen atom. |

| ~3.70-3.80 | t | 2H | CH₂ (azetidine, equatorial) | The equatorial protons are typically slightly more shielded than the axial protons in azetidines. |

| ~2.65-2.75 | q | 2H | CH₂ (ethyl) | Methylene protons of the ethyl group, split by the adjacent methyl protons. |

| ~1.20-1.30 | t | 3H | CH₃ (ethyl) | Methyl protons of the ethyl group, split by the adjacent methylene protons. |

| ~2.50-3.50 | br s | 1H | NH (azetidine) | The NH proton signal is often broad and its chemical shift is dependent on solvent and concentration. |

Predicted ¹³C NMR Data

The predicted carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-157 | Ar-C (C-O) | The aromatic carbon directly attached to the oxygen is significantly deshielded. |

| ~138-140 | Ar-C (C-CH₂CH₃) | The aromatic carbon bearing the ethyl group. |

| ~126-128 | Ar-CH | Aromatic methine carbons. |

| ~120-122 | Ar-CH | Aromatic methine carbons. |

| ~112-114 | Ar-CH | Aromatic methine carbons. |

| ~68-72 | O-CH (azetidine) | The carbon of the azetidine ring bonded to the oxygen atom is deshielded. |

| ~50-55 | CH₂ (azetidine) | The carbons of the azetidine ring adjacent to the nitrogen. |

| ~23-26 | CH₂ (ethyl) | The methylene carbon of the ethyl group. |

| ~14-16 | CH₃ (ethyl) | The methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-(2-Ethylphenoxy)azetidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Use a wider spectral width (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]

-

-

2D NMR Experiments (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for connecting different fragments of the molecule.

-

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The predicted IR spectrum of 3-(2-Ethylphenoxy)azetidine will exhibit characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds, as well as aromatic C=C stretching.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3350-3400 | Medium, Sharp | N-H Stretch | Azetidine N-H |

| ~3050-3100 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| ~2850-2970 | Strong | C-H Stretch (sp³) | Azetidine and Ethyl C-H |

| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1230-1270 | Strong | C-O Stretch (Aryl-Alkyl Ether) | Asymmetric C-O-C stretch |

| ~1100-1150 | Medium | C-N Stretch | Azetidine C-N |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid 3-(2-Ethylphenoxy)azetidine directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[6]

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[7]

Predicted Mass Spectrum Data

For 3-(2-Ethylphenoxy)azetidine (C₁₁H₁₅NO), the expected monoisotopic mass is approximately 177.1154 g/mol .

| Predicted m/z | Relative Intensity | Identity | Fragmentation Pathway |

| 177 | Moderate | [M]⁺ | Molecular Ion |

| 148 | Strong | [M - C₂H₅]⁺ | Loss of the ethyl group from the phenoxy moiety (alpha-cleavage). |

| 121 | Moderate | [C₈H₉O]⁺ | Cleavage of the azetidine ring, retaining the 2-ethylphenoxy group. |

| 107 | Strong | [C₇H₇O]⁺ | Benzylic cleavage with loss of a methyl radical from the ethyl group. |

| 56 | Strong | [C₃H₆N]⁺ | Cleavage leading to the charged azetidine ring fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile and thermally stable small molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8]

-

This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

-

Fragmentation:

-

The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-(2-Ethylphenoxy)azetidine. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a comprehensive starting point for researchers and scientists involved in the synthesis and analysis of this novel compound. The rationale behind the predicted spectral features is explained based on fundamental principles and data from analogous structures, embodying a scientifically rigorous approach to the characterization of new chemical entities. The provided workflows and protocols are designed to be self-validating and serve as a reliable guide for obtaining high-quality experimental data, which will be crucial for confirming the structure and purity of 3-(2-Ethylphenoxy)azetidine and advancing its potential applications in drug development and other scientific disciplines.

References

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link].

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link].

-

NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link].

-

2-Ethylphenol. PubChem. Available at: [Link].

-

The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol... ResearchGate. Available at: [Link].

-

Table of Characteristic IR Absorptions. Available at: [Link].

-

Solved This is the IR spectrum of 2-ethylphenol. Please | Chegg.com. Available at: [Link].

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

-

Electron Ionization. Chemistry LibreTexts. Available at: [Link].

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link].

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link].

-

The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. MDPI. Available at: [Link].

-

Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. Available at: [Link].

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. Available at: [Link].

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link].

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link].

-

Mass Spectrometry of Aliphatic Ethers. YouTube. Available at: [Link].

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

-

Chemical shifts. Available at: [Link].

-

5.5: Chemical Shift. Chemistry LibreTexts. Available at: [Link].

-

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available at: [Link].

-

Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. Available at: [Link].

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility and Stability Profile of 3-(2-Ethylphenoxy)azetidine

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of 3-(2-Ethylphenoxy)azetidine , a secondary amine heterocycle increasingly utilized as a pharmacophore in medicinal chemistry.[1][2] Its structural uniqueness—combining a strained four-membered azetidine ring with a lipophilic 2-ethylphenoxy ether linkage—presents specific solubility and stability challenges.[1][2]

This document moves beyond basic properties to explore the physicochemical causality governing its behavior.[1][2][3] We establish protocols for handling the free base versus salt forms and define the boundaries of its chemical stability, specifically focusing on ring-strain-driven hydrolysis and oxidative susceptibility.[1][2]

Physicochemical Profile & Structural Logic[2]

To predict and manipulate the behavior of 3-(2-Ethylphenoxy)azetidine, one must understand the interplay between its three structural domains:

-

The Azetidine Ring: A strained, basic secondary amine (pKa ~9.5–10.5).[1][2]

-

The Ether Linkage: An electron-withdrawing bridge that slightly lowers the basicity of the amine compared to unsubstituted azetidine.[1][2]

-

The 2-Ethylphenyl Group: A lipophilic moiety introducing steric bulk at the ortho position, influencing metabolic stability and solubility.[1][2]

Table 1: Key Physicochemical Properties (Predicted & Analog-Derived)

| Property | Value (Approx.) | Structural Driver | Implications for Development |

| Molecular Weight | 191.27 g/mol | Formula: C₁₁H₁₅NO | Small molecule fragment/building block.[1][2] |

| pKa (Conj. Acid) | 9.8 ± 0.5 | Azetidine Nitrogen | Highly ionized at physiological pH (7.4); fully ionized in stomach acid.[1][2] |

| LogP (Free Base) | 2.3 – 2.5 | 2-Ethyl + Phenyl groups | Moderate lipophilicity; permeable but requires pH adjustment for aqueous solubility.[1][2] |

| LogD (pH 7.4) | ~0.5 – 1.0 | Ionization State | Good balance for membrane permeability and solubility.[1][2] |

| TPSA | ~21 Ų | Ether O + Amine NH | High CNS penetration potential.[1][2] |

| Ring Strain | ~26 kcal/mol | 4-Membered Ring | Critical Stability Risk: Susceptible to nucleophilic ring opening.[1][2] |

Expert Insight: The ortho-ethyl group is not merely lipophilic ballast.[1][2][3] It provides steric shielding to the ether oxygen, potentially reducing the rate of oxidative dealkylation by cytochrome P450 enzymes compared to the unhindered 3-phenoxyazetidine analogs [1, 2].[1][2]

Solubility Analysis

The solubility of 3-(2-Ethylphenoxy)azetidine is strictly pH-dependent .[1][2] The molecule functions as a "solubility switch," transitioning from a hydrophobic oil (free base) to a highly water-soluble solid (salt) upon protonation.[1][2]

Aqueous Solubility Profile

-

pH < 8.0 (Acidic/Neutral): The nitrogen is protonated (

).[1][2] The compound behaves as a cationic surfactant.[1][2] Solubility is high (>50 mg/mL in 0.1 N HCl).[1][2] -

pH > 10.0 (Basic): The nitrogen is deprotonated (

).[1][2] The compound precipitates as an oil or waxy solid.[1][2] Solubility drops drastically (<0.1 mg/mL).[1][2]

Organic Solvent Compatibility[1][2]

-

High Solubility: Methanol, Ethanol, DMSO, Dichloromethane (Free base form).[1][2]

-

Low Solubility: Hexanes (Salt form is insoluble; Free base is moderately soluble).[1][2]

Formulation Strategy

For biological assays, do not dissolve the free base directly in neutral buffer.[1][2]

-

Protocol: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM). Dilute into aqueous buffer. Ensure final DMSO concentration is <1% to avoid cytotoxicity, but monitor for precipitation if the buffer pH > 8.0.[1][2]

Visualization: pH-Dependent Solubility Logic

Figure 1: The solubility switch mechanism.[1][2][3] At physiological pH, the equilibrium favors the protonated form, but localized high concentrations can lead to precipitation.[2]

Stability Profile & Degradation Pathways[2][3][4]

The azetidine ring is the primary stability liability.[1][2] While 3-aryloxyazetidines are generally stable as salts in the solid state, they exhibit specific vulnerabilities in solution.[1][2]

Chemical Stability (Hydrolysis & Ring Opening)

The 4-membered ring possesses significant angle strain (~90° bond angles vs. ideal 109.5°).[1][2]

-

Acidic Conditions: Generally stable in dilute acid (e.g., 0.1 N HCl) at room temperature.[1][2] However, strong acids combined with heat can trigger acid-catalyzed ring opening (nucleophilic attack by Cl⁻ or H₂O).[1][2]

-

Basic Conditions: Stable.[1][2][4] The free base is robust against hydrolysis.[1][2]

-

Nucleophilic Attack: The azetidine ring is an electrophile.[1][2] In the presence of strong nucleophiles (e.g., thiols, alkylators), the ring can open, destroying the pharmacophore.[1][2]

Oxidative Stability

The secondary amine is susceptible to oxidation to form an N-oxide or hydroxylamine , particularly in the presence of peroxides or radical initiators.[1][2]

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen).[1][2][3] Avoid protic solvents that contain peroxides (e.g., aged ethers).[1][2]

Thermal Stability[1][2]

-

Free Base: Thermally labile.[1][2][3] May polymerize or degrade upon prolonged heating >100°C.[1][2]

-

Hydrochloride Salt: Significantly more stable.[1][2] Melting point typically >150°C.[1][2]

Visualization: Degradation Pathways[2][3]

Figure 2: Primary degradation pathways.[1][2] Ring opening is irreversible and driven by the release of ring strain energy.[1][2]

Experimental Protocols

To validate the quality of this compound in a research setting, the following self-validating protocols are recommended.

Protocol: pH-Rate Profile Stress Test

Objective: Determine the stability half-life (

-

Preparation: Prepare 1 mg/mL solutions of the compound in three buffers:

-

Incubation: Incubate samples at 40°C and 60°C in sealed HPLC vials.

-

Sampling: Aliquot samples at T=0, 24h, 48h, and 72h.

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Protocol: Storage & Handling

-

Solid State: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1][2] These are crystalline and stable at -20°C for >2 years.[1][2]

-

Liquid State (Free Base): If generated, use immediately.[1][2] Do not store the free base oil for long periods as it absorbs CO₂ from air (carbamate formation) and oxidizes.[1][2]

-

Hygroscopicity: The salt forms can be hygroscopic.[1][2] Equilibrate to room temperature in a desiccator before weighing.

References

-

PubChem. Compound Summary for CID 12812501, 3-phenoxyazetidine hydrochloride. National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2] Link

-

Parmar, D. R., et al. (2021).[1][2][4] Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.[1][2][4] (Review of azetidine stability and pharmacological applications). Link

- Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis.

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). (Base scaffold thermodynamic data). Link

Phenoxy Derivatives as a Cornerstone in Modern Drug Discovery: A Technical Guide

Introduction: The Phenoxy Scaffold as a Versatile Pharmacophore

While the exploration of novel chemical scaffolds is a constant pursuit in medicinal chemistry, this guide addresses the broader, highly influential class of phenoxy derivatives. The initial query into phenoxyazetidine derivatives reveals a relatively nascent field, prompting a more comprehensive review of the parent phenoxy scaffold. This allows us to build a foundational understanding from which future explorations, including those into specific subclasses like phenoxyazetidines, can be launched. The phenoxy moiety, consisting of a phenyl ring linked to an oxygen atom, is a privileged structure in drug design. Its utility stems from its ability to enhance a molecule's therapeutic profile through various mechanisms. The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions with biological targets, often improving selectivity and binding affinity[1]. The phenoxy group is a key component in a wide array of therapeutic agents, including drugs for neurological disorders, as well as antiviral, antibacterial, and cardiac medications[1]. This guide will synthesize the chemistry, pharmacology, and structure-activity relationships of several key classes of phenoxy derivatives, providing researchers with a robust framework for future drug development endeavors.

Chapter 1: Synthetic Strategies for Phenoxy-Containing Scaffolds

The synthesis of phenoxy derivatives is a well-established field in organic chemistry, with several reliable methods for constructing the crucial C-O-C ether linkage. The choice of synthetic route is often dictated by the desired final structure, the availability of starting materials, and the tolerance of other functional groups within the molecule.

Synthesis of Phenoxyacetic Acid Derivatives

A common and efficient method for synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis. This reaction typically proceeds by reacting the salt of a phenol or a substituted phenol with a salt of chloroacetic acid.

A generalized two-step process is often employed:

-

Formation of the Phenoxide: A phenol is treated with a base (e.g., potassium carbonate, sodium hydroxide) in a suitable solvent like acetone or a polar aprotic solvent to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide salt.

-

Nucleophilic Substitution: The phenoxide salt is then reacted with a chloro- or bromo-acetyl derivative. The phenoxide displaces the halide in an SN2 reaction to form the ether linkage. Subsequent hydrolysis of the ester or acid chloride, if used, yields the final phenoxyacetic acid.[2]

A patented method highlights an industrially scalable approach where the salt of a phenol is mixed directly with the salt of chloroacetic acid and heated in a solvent, followed by acidification with an inorganic acid to yield the final product with high purity[3].

Caption: General workflow for synthesizing phenoxyacetic acid derivatives.

Synthesis of Phenoxazine Derivatives

The construction of the tricyclic phenoxazine core can be more complex. A key step in the retrosynthesis is the formation of a diaryl ether[4]. Two common routes to achieve this intermediate are:

-

Route A: Reaction of an N-functionalized phenol with a 2-iodophenyl salt[4].

-

Route B: Reaction of a 2-acetamido-substituted salt with a 2-iodophenol[4].

Following the formation of the diaryl ether, an intramolecular cyclization reaction, often catalyzed by a transition metal, is performed to form the central six-membered ring of the phenoxazine scaffold.

Chapter 2: The Diverse Pharmacological Landscape

The versatility of the phenoxy scaffold is evident in the broad spectrum of biological activities its derivatives possess. By modifying the groups attached to the phenoxy core, medicinal chemists have developed compounds targeting a vast range of diseases.

Neuropharmacology: Antiepileptic and Neuroprotective Agents

Recent studies have identified phenoxyacetic acid derivatives as promising candidates for treating epilepsy.[5][6] Their mechanism of action appears to be multifaceted, addressing both the symptoms (seizures) and the underlying pathology (neuroinflammation and oxidative stress).

One lead compound, designated 7b in a recent study, demonstrated complete protection against pentylenetetrazol (PTZ)-induced seizures, outperforming the standard drug valproic acid.[5][6] This compound was shown to:

-

Significantly delay seizure onset and reduce seizure severity[5].

-

Suppress neuroinflammatory cytokines TNF-α and IL-6[5].

-

Reduce hippocampal oxidative stress markers[5].

-

Attenuate excitotoxic glutamate accumulation[5].

This dual-action approach, combining anticonvulsant and anti-inflammatory effects, represents a significant advancement in the development of antiepileptic drugs[7].

Caption: Multifunctional mechanism of phenoxyacetic acid antiepileptics.

Oncology and Infectious Diseases

Phenoxazine derivatives are particularly noteworthy for their potent anticancer and antimicrobial properties.[4][8]

-

Anticancer Activity: The most famous example is Actinomycin D , a phenoxazine-containing natural product used in chemotherapy for decades.[4] It functions by intercalating into DNA at transcription initiation sites, thereby preventing RNA chain elongation by RNA polymerase, which halts protein synthesis and leads to cell death.[4]

-

Antiviral Activity: In the face of emerging and re-emerging viral threats, novel antivirals are urgently needed.[9] Phenoxazine-based nucleoside analogs have been synthesized and evaluated against a diverse panel of RNA and DNA viruses, with some showing promising inhibition of SARS-CoV-2 reproduction in the low micromolar range.[9]

-

Antibacterial and Antifungal Activity: Various synthetic aminophenoxazinones have demonstrated promising antibacterial and antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents.[8]

Anti-inflammatory and Anti-angiogenic Properties

Beyond neuroinflammation, other phenoxy derivatives have been developed as potent systemic anti-inflammatory agents. A study on morpholine-substituted phenoxyacetohydrazide derivatives identified a lead compound, 6e , with strong binding affinities for COX-1, COX-2, and VEGF.[10] This compound exhibited significant anti-inflammatory activity in a human red blood cell membrane stabilization assay and effectively reduced edema in a carrageenan-induced paw edema model.[10] Furthermore, it demonstrated potent anti-angiogenic activity by inhibiting VEGF-induced angiogenesis, positioning it as a promising dual-action therapeutic for chronic inflammation and pathological angiogenesis.[10]

| Class of Derivative | Primary Therapeutic Area | Example(s) / Key Finding | Mechanism of Action (if known) | Reference(s) |

| Phenoxyacetic Acids | Antiepileptic | Compound 7b shows 100% seizure protection. | Anti-inflammatory, reduces oxidative stress, inhibits glutamate excitotoxicity. | [5][6] |

| Phenoxazines | Anticancer | Actinomycin D | DNA intercalation, inhibition of RNA polymerase. | [4] |

| Phenoxazines | Antiviral | Nucleoside analogs | Inhibition of viral reproduction (e.g., SARS-CoV-2). | [9] |

| Phenoxazines | Neuropathic Pain | N-substituted derivatives (e.g., PSB-12054) | Potent P2X4 receptor antagonists. | [11] |

| Phenoxyacetohydrazides | Anti-inflammatory | Compound 6e | Dual COX-1/COX-2 and VEGF inhibition. | [10] |

| Phenoxyacetamides | Insecticidal | N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Toxic agents against Spodoptera littoralis. | [12] |

Chapter 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. SAR studies on phenoxy derivatives have provided key insights for optimizing potency and selectivity.

-

For Phenothiazines/Phenoxazines (as PKC Inhibitors): An alkyl bridge of at least three carbons connecting the heterocyclic nucleus to a terminal amine is required for potent activity.[13] Furthermore, potency is generally decreased by trifluoromethyl substitution at position 2 of the phenothiazine ring.[13]

-

For P2X4 Receptor Antagonists: SAR studies of N-substituted phenoxazines identified N-(benzyloxycarbonyl)phenoxazine as the most potent antagonist for the human P2X4 receptor, with an IC₅₀ of 0.189 μM.[11] This highlights the critical role of the N-substituent in modulating potency and selectivity.

-

For Ferroptosis Inhibitors: Systematic SAR analysis of promethazine derivatives led to the discovery of a highly potent ferroptosis inhibitor with an EC₅₀ value of 0.0005 μM.[14] This compound displayed excellent therapeutic effects in an ischemic stroke model and showed a good ability to permeate the blood-brain barrier, demonstrating how targeted modifications can dramatically improve both potency and pharmacokinetic properties.[14]

These studies underscore that modifications to the substituents on the phenyl ring, the nature and length of linker chains, and the groups attached to distal nitrogen atoms are all critical determinants of the ultimate biological activity and therapeutic potential of phenoxy-based compounds.

Chapter 4: Key Experimental Protocols

To ensure reproducibility and scientific rigor, the following section details standardized protocols for the synthesis and evaluation of phenoxy derivatives, reflecting methods established in the literature.

Protocol 1: Synthesis of a Substituted Phenoxyacetic Acid

This protocol is a generalized procedure based on common laboratory-scale synthesis methods for phenoxyacetic acid derivatives.[2][3]

Objective: To synthesize a phenoxyacetic acid derivative via Williamson ether synthesis.

Materials:

-

Substituted Phenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Acetone (anhydrous)

-

Lithium Hydroxide (LiOH, 2.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (1M HCl)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Phenoxide Formation (Causality: Deprotonation increases nucleophilicity): To a round-bottom flask charged with the substituted phenol (1.0 eq) and anhydrous acetone, add potassium carbonate (1.5 eq). The suspension is stirred vigorously and heated to reflux for 1-2 hours. This step ensures the complete formation of the potassium phenoxide salt.

-

Etherification (Causality: SN2 displacement): Cool the mixture slightly, then add ethyl bromoacetate (1.1 eq) dropwise. Maintain the reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up and Isolation of Ester: After cooling to room temperature, filter off the inorganic salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude phenoxyacetic acid ester. The crude product can be purified by column chromatography if necessary.

-

Saponification (Causality: Hydrolysis of the ester to the carboxylate): Dissolve the isolated ester in a mixture of ethanol and water (e.g., 3:1 v/v). Add lithium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, again monitoring by TLC for the disappearance of the ester spot.

-

Acidification and Precipitation (Causality: Protonation yields the neutral, less soluble acid): Cool the reaction mixture in an ice bath. Slowly add 1M HCl with stirring until the pH is ~2. The phenoxyacetic acid product should precipitate out of the solution.

-

Final Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The purity can be assessed by NMR and mass spectrometry, and recrystallization can be performed if needed.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, and elemental analysis). The sharp melting point of a crystalline product is also a good indicator of purity.

Protocol 2: Preclinical Screening for Anticonvulsant Activity

This protocol describes the pentylenetetrazol (PTZ)-induced seizure model, a standard and reliable method for the initial screening of potential antiepileptic agents.[6][7]

Objective: To assess the ability of a test compound to prevent or delay the onset of clonic-tonic seizures induced by the GABAA antagonist PTZ.

Materials:

-

Test Compound (e.g., phenoxyacetic acid derivative)

-

Vehicle (e.g., saline with 1% Tween 80)

-

Positive Control (e.g., Valproic Acid)

-

Pentylenetetrazol (PTZ)

-

Male Swiss albino mice (or other appropriate rodent model)

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

-

Dosing: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound(s) at various doses. Administer the test compound, positive control, or vehicle via the appropriate route (typically intraperitoneal, i.p.).

-

Induction of Seizures (Causality: PTZ blocks inhibitory GABAergic neurotransmission): After a set pre-treatment time (e.g., 30-60 minutes, to allow for drug absorption and distribution), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Observation: Immediately after PTZ injection, place each animal in an individual observation cage and observe continuously for 30 minutes. Record the following parameters:

-

Latency to first seizure: Time from PTZ injection to the onset of generalized clonic seizures.

-

Seizure Severity: Scored on a standardized scale (e.g., Racine scale).

-

Protection: Note the number of animals in each group that do not exhibit tonic hind-limb extension.

-

Mortality: Record the number of deaths within the observation period.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in seizure latency or a significant reduction in seizure severity/mortality compared to the vehicle control group indicates potential anticonvulsant activity.

Self-Validation: The model's validity in each experiment is confirmed by the robust seizure response in the vehicle control group and the significant protective effect observed in the positive control (Valproic Acid) group.

Conclusion and Future Directions

The phenoxy scaffold is undeniably a cornerstone of medicinal chemistry, giving rise to derivatives with a remarkable breadth of pharmacological activities, from anticancer and antiviral agents to novel therapeutics for epilepsy and chronic inflammation. The synthetic accessibility of these compounds, coupled with a growing understanding of their structure-activity relationships, ensures their continued relevance in drug discovery.

The insights gained from studying phenoxazines, phenoxyacetic acids, and their analogues provide a powerful rationale for exploring new chemical space. This brings us back to the initial query: phenoxyazetidine derivatives. The azetidine ring, a strained four-membered heterocycle, is a valuable building block known to impart favorable physicochemical properties like improved metabolic stability and aqueous solubility. The fusion of the versatile phenoxy pharmacophore with the unique properties of the azetidine ring represents a logical and compelling next step. Such novel derivatives are unexplored territory and could yield compounds with unique therapeutic profiles, potentially combining the proven biological activities of the phenoxy group with the advantageous ADME properties conferred by the azetidine moiety. Future research should therefore be directed towards the synthesis and systematic biological evaluation of this promising, yet uncharted, class of compounds.

References

-

(2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. Available at: [Link]

- (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Google Patents.

-

(2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

- (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. Google Patents.

-

(2021). Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses. European Journal of Medicinal Chemistry. Available at: [Link]

-

(2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS One. Available at: [Link]

-

(2019). Synthesis of phenoxyacetic acid derivatives. Conditions and reagents. ResearchGate. Available at: [Link]

-

(2002). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Indian Journal of Chemistry. Available at: [Link]

-

(2018). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules. Available at: [Link]

-

(2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances. Available at: [Link]

-

(2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. ResearchGate. Available at: [Link]

-

(2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry. Available at: [Link]

-

(2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. Available at: [Link]

-

(2021). Antioxidant Properties of New Phenothiazine Derivatives. PMC. Available at: [Link]

-

(2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link]

-

(2015). (PDF) Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

-

(1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology. Available at: [Link]

-

(2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

(2022). Pharmacological Activities of Aminophenoxazinones. MDPI. Available at: [Link]

-

(2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. Available at: [Link]

-

(1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Semantic Scholar. Available at: [Link]

-

(2012). N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothesized Mechanism of Action for 3-(2-Ethylphenoxy)azetidine: A Guide for Preclinical Investigation

An In-Depth Technical Guide

Preamble: Charting the Unexplored Pharmacological Landscape of a Novel Azetidine Derivative

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide serves as a comprehensive framework for investigating the mechanism of action of 3-(2-Ethylphenoxy)azetidine. As this molecule represents a largely unexplored structure within the vast domain of neuropharmacology, our approach must be both systematic and grounded in established principles of medicinal chemistry and molecular pharmacology. The azetidine scaffold is a privileged structure, known for conferring conformational rigidity that can lead to enhanced target affinity and selectivity.[1] Coupled with a phenoxy moiety, which is present in numerous biologically active compounds, 3-(2-Ethylphenoxy)azetidine presents a compelling candidate for central nervous system (CNS) activity.[2][3]

This document eschews a rigid template in favor of a logically flowing narrative that begins with a foundational hypothesis, delves into the causality behind proposed experimental designs, and culminates in a robust framework for data interpretation. Our core directive is to not only propose what to do but to elucidate why each step is critical for building a comprehensive and defensible mechanistic understanding.

Part I: The Core Hypothesis - 3-(2-Ethylphenoxy)azetidine as a Monoamine Reuptake Inhibitor

Given the structural precedents within the azetidine class of compounds, the most salient and testable initial hypothesis is that 3-(2-Ethylphenoxy)azetidine functions as a monoamine reuptake inhibitor. This hypothesis is predicated on several key observations from the scientific literature:

-

The Azetidine Scaffold in CNS Drug Discovery: Numerous 3-substituted azetidine derivatives have been synthesized and evaluated as potent inhibitors of monoamine transporters.[4][5] The constrained nature of the four-membered ring is thought to favorably orient substituents for interaction with the binding pockets of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6]

-

Bioisosteric Modifications and Functional Outcomes: The substitution at the 3-position of the azetidine ring is a critical determinant of activity and selectivity. The introduction of an aryloxypropylamine scaffold has been a successful strategy in the design of triple reuptake inhibitors (TRIs).[4]

-

Lipophilicity and Blood-Brain Barrier Penetration: The 2-ethylphenoxy group is anticipated to increase the lipophilicity of the molecule, a key physicochemical property for CNS-acting drugs, potentially facilitating passage across the blood-brain barrier.

Therefore, we hypothesize that 3-(2-Ethylphenoxy)azetidine will exhibit inhibitory activity at one or more of the major monoamine transporters (SERT, NET, and DAT), thereby increasing the synaptic concentration of the respective neurotransmitters. The specific profile of inhibition (i.e., selective for one transporter versus a broader spectrum) will dictate its potential therapeutic application.

Visualizing the Hypothesized Synaptic Action

Caption: Hypothesized mechanism of 3-(2-Ethylphenoxy)azetidine at the synapse.

Part II: Experimental Validation - A Phased Approach to Mechanistic Elucidation

To systematically test our core hypothesis, a multi-tiered experimental plan is proposed. This approach begins with broad, high-throughput in vitro screens and progresses to more complex cellular and functional assays. Each experimental choice is justified by the need to build a self-validating and comprehensive dataset.

Phase 1: Primary Target Engagement and Selectivity Profiling

The initial step is to determine if 3-(2-Ethylphenoxy)azetidine directly interacts with the monoamine transporters and to quantify the affinity and selectivity of this interaction.

Objective: To determine the binding affinity (Ki) of 3-(2-Ethylphenoxy)azetidine for human SERT, NET, and DAT.

Methodology:

-

Cell Line Preparation: Utilize HEK293 cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

-

Membrane Preparation: Prepare crude membrane fractions from the transfected HEK293 cells.

-

Binding Assay:

-

Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of 3-(2-Ethylphenoxy)azetidine.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., imipramine for SERT, desipramine for NET, and cocaine for DAT).

-

-

Detection and Analysis:

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Causality Behind Experimental Choices:

-

HEK293 Cells: These cells provide a clean system to study the interaction with a single, specific human transporter without confounding interactions from other neuronal proteins.

-

Radioligand Binding: This is the gold standard for determining direct binding affinity to a receptor or transporter.

-

Competition Assay: This format allows for the determination of the affinity of an unlabeled compound (our test article) by measuring its ability to displace a known, labeled ligand.

Objective: To determine the functional inhibitory potency (IC₅₀) of 3-(2-Ethylphenoxy)azetidine on the uptake of serotonin, norepinephrine, and dopamine.

Methodology:

-

Cell Culture: Use the same hSERT, hNET, and hDAT expressing HEK293 cell lines as in the binding assays.

-

Uptake Assay:

-

Pre-incubate the cells with varying concentrations of 3-(2-Ethylphenoxy)azetidine.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

-

Terminate the uptake after a short incubation period by washing with ice-cold buffer.

-

-

Detection and Analysis:

-

Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using liquid scintillation counting.

-

Determine the IC₅₀ value for the inhibition of uptake for each transporter.

-

Causality Behind Experimental Choices:

-

Functional Validation: While binding assays confirm physical interaction, uptake assays confirm that this binding translates into a functional consequence (i.e., inhibition of the transporter's primary function).

-

Correlation with Binding: Comparing the Ki values from the binding assays with the IC₅₀ values from the uptake assays provides a self-validating system. A strong correlation suggests that the observed functional inhibition is indeed due to direct interaction with the transporter.

Data Presentation: Target Affinity and Potency Profile

| Target Transporter | Radioligand Binding (Ki, nM) | Neurotransmitter Uptake (IC₅₀, nM) |

| hSERT | Experimental Value | Experimental Value |

| hNET | Experimental Value | Experimental Value |

| hDAT | Experimental Value | Experimental Value |

Phase 2: Investigating Potential Off-Target Activities and Alternative Mechanisms

A thorough mechanistic investigation requires ruling out other plausible mechanisms of action, especially given the broad bioactivity of the azetidine and phenoxy scaffolds.[2][3]

Objective: To assess the selectivity of 3-(2-Ethylphenoxy)azetidine by screening it against a panel of common CNS receptors, ion channels, and enzymes.

Methodology:

-